N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Description
This compound features a sulfamoylphenyl group substituted with a 2,5-dimethylphenyl moiety and a butanamide chain linked to a 3-phenyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole core is known for metabolic stability and hydrogen-bonding capabilities, while the sulfamoyl group enhances solubility and target interactions.
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C26H26N4O4S/c1-18-11-12-19(2)23(17-18)30-35(32,33)22-15-13-21(14-16-22)27-24(31)9-6-10-25-28-26(29-34-25)20-7-4-3-5-8-20/h3-5,7-8,11-17,30H,6,9-10H2,1-2H3,(H,27,31) |
InChI Key |
GFWBEPBYLUUGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the sulfamoyl intermediate: This step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride, which is then reacted with 4-aminophenyl to yield the sulfamoyl intermediate.
Oxadiazole ring formation: The next step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling reaction: Finally, the sulfamoyl intermediate is coupled with the oxadiazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Substituent Effects on Bioactivity
- N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide ():
Differs in the position of the oxadiazole-phenyl group (para-methyl vs. unsubstituted phenyl in the target compound). The methyl group may enhance lipophilicity but reduce polarity compared to the target’s phenyl group, affecting membrane permeability . - N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide (): Replaces the sulfamoyl group with a fluorobenzenesulfonyl moiety. The shorter propanamide chain may reduce flexibility compared to the target’s butanamide .
Data Table: Key Oxadiazole Derivatives
| Compound Name | Oxadiazole Substituent | Amide Chain | Key Properties | Reference |
|---|---|---|---|---|
| Target Compound | 3-Phenyl | Butanamide | Balanced lipophilicity, flexible binding | - |
| N-{2-[3-(4-Chlorophenyl)-oxadiazol-5-yl]phenyl}butanamide | 4-Chlorophenyl | Butanamide | Increased polarity, potential halogen bonding | |
| N-[5-(2,4-Dimethylphenyl)-oxadiazol-2-yl]butanamide | 2,4-Dimethylphenyl | Butanamide | Enhanced steric hindrance, reduced solubility |
Variations in Sulfamoyl Group Substituents
- This substitution may enhance interactions with polar residues in enzymatic targets .
- N-{4-[3,4-Dimethylisoxazolylsulfamoyl]phenyl}acetamide ():
Replaces the dimethylphenyl with a dimethylisoxazole, increasing heterocyclic diversity. The acetamide chain (vs. butanamide) limits flexibility but may improve metabolic stability .
Role of Amide Chain Length
- N-(4-chlorophenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-oxadiazol-5-yl)propanamide ():
A shorter propanamide chain reduces conformational freedom, which could restrict binding to deeper hydrophobic pockets. The thiazole-sulfanyl group introduces sulfur-based interactions absent in the target compound .
Electronic and Solubility Profiles
- N-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide ():
Dual methoxyphenyl groups increase electron-donating capacity and solubility via methoxy’s polar nature. This contrasts with the target’s dimethylphenyl-sulfamoyl group, which prioritizes steric bulk over polarity . - N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide (): Incorporates a pyrazole-oxadiazole hybrid core.
Biological Activity
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 442.51 g/mol. The compound features a sulfamoyl group attached to a phenyl ring and an oxadiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 442.51 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the oxadiazole ring have been shown to possess potent antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study published in 2023 assessed various derivatives of oxadiazole compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics like Rifampicin .
- Anti-inflammatory Evaluation : A recent investigation into the anti-inflammatory effects of similar compounds revealed that they significantly reduced inflammation in animal models through the inhibition of NF-kB signaling pathways .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable oral bioavailability and a half-life conducive to therapeutic use. However, toxicity assessments are necessary to establish safe dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
